S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione involves the conjugation of glutathione with 4-(2-oxiranyl)-phenol. The reaction typically requires specific conditions to ensure the proper formation of the conjugate. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-[2-hydroxy-1-(4-hydroxyphenyl)ethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O8S/c19-12(18(28)29)5-6-15(24)21-13(17(27)20-7-16(25)26)9-30-14(8-22)10-1-3-11(23)4-2-10/h1-4,12-14,22-23H,5-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZLLDJLSOJWEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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